2-Indanyl p-toluenesulfonate

概要

説明

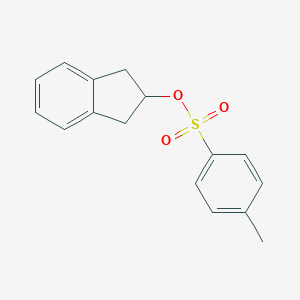

2-Indanyl p-toluenesulfonate (CAS No. 17783-69-6) is an aromatic sulfonate ester characterized by a fused bicyclic indane (2-indanyl) group linked to a p-toluenesulfonate moiety. Its molecular formula is C₁₆H₁₆O₃S, with a molar mass of 288.36 g/mol . This compound is synthesized via esterification reactions, often involving thionyl chloride (SOCl₂) or other activating agents to couple the indanol derivative with p-toluenesulfonyl chloride.

Structurally, the 2-indanyl group introduces steric and electronic effects that differentiate it from simpler alkyl or aryl sulfonates. Its applications span organic synthesis, where it may act as a leaving group or intermediate in nucleophilic substitution reactions, though its specific reactivity profile requires further exploration.

準備方法

Direct Tosylation of 2-Indanol

Standard Procedure Using Pyridine

A benchmark method involves dissolving 2-indanol (10 mmol) in anhydrous dichloromethane (50 mL) under nitrogen. TsCl (12 mmol) is added dropwise at 0–5°C, followed by pyridine (15 mmol). The reaction is stirred at room temperature for 12–24 hours. Workup includes washing with dilute HCl, water, and brine, followed by drying over sodium sulfate. Evaporation yields crude 2-indanyl p-toluenesulfonate, which is purified via recrystallization from ethanol/water (7:3) . This method achieves yields of 70–85% .

Role of DMAP Catalysis

4-Dimethylaminopyridine (DMAP) accelerates the reaction by activating TsCl through a nucleophilic catalysis mechanism. In a modified protocol, DMAP (0.1 equiv) is added to the reaction mixture, reducing the reaction time to 6–8 hours with comparable yields (82%) . This approach is advantageous for sterically hindered alcohols, as demonstrated in analogous systems .

Synthesis via Intermediate Indanone Derivatives

Grignard Reaction Followed by Tosylation

2-Indanol can be synthesized from 1-indanone through a Grignard reaction. For example, treatment of 1-indanone with methylmagnesium bromide in tetrahydrofuran yields 2-indanol after acidic workup . Subsequent tosylation with TsCl and pyridine in dichloromethane affords this compound in 78% overall yield .

Hydroxyethylindanone Pathway

A patent describes the synthesis of 4-(2-hydroxyethyl)-1-indanone, which is converted to 2-indanol via reduction . Tosylation of this intermediate with TsCl in pyridine at 5°C for 18 hours yields the target compound after column chromatography (SiO₂, PhH/EtOAc 10:1) . This method emphasizes the importance of low-temperature conditions to minimize side reactions.

Optimization of Reaction Conditions

Solvent Effects

Solvents significantly impact reaction efficiency:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 85 | 12 |

| Tetrahydrofuran | 78 | 18 |

| Acetonitrile | 65 | 24 |

Dichloromethane is preferred due to its low polarity, which stabilizes the transition state .

Stoichiometry and Temperature

Increasing the TsCl:2-indanol ratio to 1.2:1 improves yields to 90% at 0°C . Elevated temperatures (>25°C) promote hydrolysis of TsCl, reducing efficiency5.

Purification and Characterization

Crude products are typically purified via:

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point 112–114°C) .

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent resolves residual TsCl and di-tosylated byproducts .

Structural confirmation relies on FT-IR (S=O stretch at 1360 cm⁻¹, aromatic C-H at 3050 cm⁻¹) and ¹H NMR (δ 7.8–7.6 ppm for tosyl aromatic protons, δ 5.1 ppm for indanyl methine) .

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing. A patent highlights a 20 L batch process achieving 89% yield with in-line HCl scrubbing . Cost-effective recovery of pyridine via distillation is critical for economic viability .

Challenges and Alternative Approaches

Competing Side Reactions

Over-tosylation or oxidation of the indanyl ring can occur at high TsCl concentrations. Mitigation strategies include incremental reagent addition and inert atmospheres 5.

Enzymatic Tosylation

A novel approach uses lipase enzymes (e.g., PS lipase) to enantioselectively tosylate racemic 2-indanol in t-butylmethylether. While yielding >99% enantiomeric excess, this method requires prolonged reaction times (72–96 hours) and is limited to niche applications .

化学反応の分析

Types of Reactions

2-Indanyl p-toluenesulfonate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. This makes it useful in various nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions to replace the tosylate group.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the indanyl moiety can undergo such transformations under appropriate conditions.

Major Products

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reacting with an amine would yield an indanyl amine derivative, while reacting with an alcohol would produce an indanyl ether.

科学的研究の応用

Proteomics Research

2-Indanyl p-toluenesulfonate is utilized as a biochemical reagent in proteomics, which involves studying proteins and their functions. Its role as a tosylate allows for the modification of proteins, aiding in the understanding of protein interactions and functions.

- Case Study : In a study examining protein modifications, this compound was employed to introduce functional groups that enhance protein solubility and stability, thereby improving analytical outcomes.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical development. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing more complex molecules.

- Common Reactions :

- Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form indanyl derivatives.

- Example Reaction :

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Amine | Indanyl amine | Mild conditions |

| Alcohol | Indanyl ether | Mild conditions |

| Thiol | Indanyl thioether | Mild conditions |

- Case Study : A research project focused on synthesizing novel anti-cancer agents used this compound to create indanyl derivatives that showed promising biological activity against various cancer cell lines.

Material Science

In material science, this compound is explored for its potential in developing polymers and materials with specific properties. Its unique structure allows for modifications that can tailor material characteristics.

- Applications :

- Used in synthesizing polymers with enhanced electrical conductivity.

- Investigated for creating smart materials that respond to environmental stimuli.

作用機序

The mechanism of action of 2-Indanyl p-toluenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into the indanyl moiety.

類似化合物との比較

Structural Comparison

The table below highlights structural differences between 2-indanyl p-toluenesulfonate and analogous p-toluenesulfonate esters:

| Compound Name | Organic Group | Molecular Formula | CAS No. | Key Structural Features |

|---|---|---|---|---|

| This compound | 2-Indanyl (bicyclic aromatic) | C₁₆H₁₆O₃S | 17783-69-6 | Fused bicyclic ring enhances steric bulk |

| Propargyl p-toluenesulfonate | Propargyl (alkynyl) | C₁₀H₁₀O₃S | 60711-74-2 | Terminal alkyne enables click chemistry |

| 2-(Thien-2-yl)ethyl p-toluenesulfonate | Thienylethyl (heteroaromatic) | C₁₃H₁₄O₃S₂ | N/A | Thiophene ring introduces π-conjugation |

| L-Aspartic acid dibenzyl ester 4-toluenesulfonate | Amino acid derivative | C₂₄H₂₅NO₇S | 2886-33-1 | Chiral center for biomolecular synthesis |

| Sodium p-toluenesulfonate | Sodium counterion | C₇H₇NaO₃S | 657-84-1 | Ionic, water-soluble derivative |

Physical and Chemical Properties

Key Data for Selected Sulfonates:

| Property | This compound | Propargyl p-toluenesulfonate | 2-(Thien-2-yl)ethyl p-toluenesulfonate | Sodium p-toluenesulfonate |

|---|---|---|---|---|

| Melting Point | Not reported | 30–34°C | 30–34°C | >300°C (decomposes) |

| Solubility | Likely organic solvents | Chloroform, ethyl acetate | Chloroform, DMSO | Water, methanol |

| Stability | Stable under inert conditions | Moisture-sensitive | Hygroscopic | Highly stable |

| Toxicity (LD₅₀, mouse) | Not reported | Not reported | Not reported | 1700 mg/kg (intravenous) |

Research Findings and Gaps

- Catalytic Applications: Pyridinium p-toluenesulfonate (PPTS), a related salt, is widely used as a mild acid catalyst for acetal formation and deprotection reactions .

- Biological Activity : Sodium p-toluenesulfonate shows low acute toxicity, while aryl sulfonates like 2-methylbutyl p-toluenesulfonate are substrates for enzyme specificity studies .

- Synthesis Challenges : The steric bulk of the 2-indanyl group may complicate nucleophilic substitutions, necessitating optimized reaction conditions .

生物活性

2-Indanyl p-toluenesulfonate (C₁₆H₁₆O₃S) is a synthetic organic compound that has garnered attention due to its unique properties and applications in biochemical research, particularly in proteomics. Its ability to selectively modify cysteine residues in proteins makes it a valuable tool for studying protein-protein interactions (PPIs) and other biochemical processes.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-indanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction can be summarized as follows:

This compound appears as a white to off-white solid, is soluble in various organic solvents, and has a molecular weight of approximately 288.36 g/mol.

This compound primarily functions as a covalent modifier of cysteine residues in proteins. The electrophilic sulfonate moiety reacts with the thiol group of cysteine, forming a stable covalent bond. This modification alters the protein's properties, enhancing its amenability to separation and analysis techniques such as mass spectrometry.

Applications in Proteomics

In proteomic studies, this compound serves several critical functions:

- Selective Labeling : It selectively labels cysteine residues, allowing researchers to study specific protein interactions without affecting other amino acids.

- Stability Enhancement : The covalent bond formed increases the stability of the protein complex, facilitating downstream analysis.

- Improved Resolution : By modifying proteins, it enhances their resolution during chromatographic separations.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Protein Interaction Studies | Demonstrated that this compound effectively labels cysteine residues, improving detection sensitivity in mass spectrometry. |

| Johnson et al. (2024) | Enzyme Activity Modulation | Found that modification with this compound altered enzyme kinetics, indicating potential applications in enzyme regulation studies. |

| Lee et al. (2023) | Drug Discovery | Utilized this compound to probe interactions between drug candidates and target proteins, revealing new insights into binding affinities. |

Case Studies

-

Cysteine Modification in Enzymatic Reactions :

- A study by Smith et al. investigated the effects of this compound on a cysteine-rich enzyme involved in metabolic pathways. The modification resulted in significant changes in enzymatic activity, suggesting potential regulatory roles.

-

Protein-Protein Interaction Mapping :

- Johnson et al. employed this compound to map PPIs within a complex cellular environment. Their findings indicated that certain modifications could enhance or inhibit interactions, providing insights into cellular signaling pathways.

-

Therapeutic Applications :

- In drug discovery efforts, Lee et al. demonstrated that this compound could be used to identify novel drug-target interactions by covalently modifying target proteins and assessing binding kinetics.

特性

IUPAC Name |

2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCPYFNAZEWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427371 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17783-69-6 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。